BenchChemオンラインストアへようこそ!

3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

CCR5 antagonist HIV entry inhibitor chemokine receptor

3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 294874-70-7, molecular formula C14H14N2O3, MW 258.27 g/mol) is a 1,3,4,5-tetrasubstituted pyrazole derivative bearing a distinctive 5-(2-oxopropyl) side chain, a 3-methyl group, a 4-carboxylic acid moiety, and an N1-phenyl substituent. It is catalogued under PubChem CID 692353 and is commercially available from multiple vendors (e.g., Santa Cruz Biotechnology, BOC Sciences, AKSci) typically at ≥95% purity, exclusively for research use.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 294874-70-7
Cat. No. B1300135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS294874-70-7
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2
InChIInChI=1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19)
InChIKeyJVYLAXJJWDRRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 294874-70-7): Structural Baseline and Procurement Context


3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 294874-70-7, molecular formula C14H14N2O3, MW 258.27 g/mol) is a 1,3,4,5-tetrasubstituted pyrazole derivative bearing a distinctive 5-(2-oxopropyl) side chain, a 3-methyl group, a 4-carboxylic acid moiety, and an N1-phenyl substituent [1]. It is catalogued under PubChem CID 692353 and is commercially available from multiple vendors (e.g., Santa Cruz Biotechnology, BOC Sciences, AKSci) typically at ≥95% purity, exclusively for research use . Its computed XLogP3 of 1.5, four hydrogen bond acceptors, and one hydrogen bond donor position it in a physicochemical space distinct from its closest 5-substituted pyrazole-4-carboxylic acid analogs [1]. This compound has been referenced in patent literature as a CCR5 receptor antagonist [2] and as an agent capable of arresting proliferation of undifferentiated cells and inducing monocytic differentiation [3].

Why 5-Substitution Dictates Functional Selectivity: The Case Against Simple Analog Swapping for CAS 294874-70-7


The 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is pharmacologically promiscuous; the nature of the C5 substituent is the dominant determinant of target engagement, selectivity, and biological outcome. The 5-chloro analog (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) demonstrates antibacterial activity against Gram-positive and Gram-negative strains [1], while the 5-methyl analog (3-MATIDA, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid) functions as an mGluR-1 antagonist with an IC50 of 6.3 µM and ≥40-fold selectivity over mGluR-2/4/5 . The parent 1-phenyl-1H-pyrazole-4-carboxylic acid (lacking C5 substitution) exhibits only weak PGDS inhibition (IC50 = 890 µM) [2]. The 2-oxopropyl substituent at C5 in the target compound introduces a ketone carbonyl—an additional hydrogen bond acceptor not present in any of the above analogs—conferring distinct target recognition properties, particularly toward CCR5 [3] and cellular differentiation pathways [4]. Generic substitution among these C5 variants would abolish the specific pharmacophore features required for each distinct activity profile.

Quantitative Differentiation Evidence: CAS 294874-70-7 vs. Closest Structural Analogs


CCR5 Receptor Antagonism: Target Engagement Differentiating 5-(2-Oxopropyl) from 5-Chloro and 5-Methyl Analogs

Preliminary pharmacological screening identified 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a CCR5 receptor antagonist, with activity sufficient to propose its use in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. In contrast, the 5-chloro analog has been studied primarily for antibacterial applications via metal complexation rather than GPCR antagonism [2], and the 5-methyl analog (3-MATIDA) is a selective mGluR-1 antagonist (IC50 6.3 µM) with no reported CCR5 activity . The N-substituted pyrazole sub-series in which this compound resides was shown in a Roche-led medicinal chemistry program to substantially increase antiviral activity compared to non-pyrazole CCR5 antagonist scaffolds [3]. While direct head-to-head IC50 values for this specific compound at CCR5 are not publicly disclosed, the qualitative activity assignment combined with the structural requirement for the 2-oxopropyl moiety establishes target-level differentiation from the 5-halo and 5-alkyl analogs.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Anti-Proliferative and Pro-Differentiation Activity: Cellular Pharmacology Unique to the 5-(2-Oxopropyl) Substituent

Patent-level evidence describes 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its proposed use as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This cellular phenotype is not reported for the 5-chloro analog, whose antibacterial activity against S. aureus, C. albicans, B. subtilis, E. coli, and P. aeruginosa was assessed by microdilution and found to be moderate—with its copper(II) complex being more active than the free ligand [2]. The 5-methyl analog (3-MATIDA) has no reported anti-proliferative or differentiation-inducing activity. The 5-(2-oxopropyl) group, with its ketone carbonyl capable of participating in intracellular Schiff base formation and hydrogen bonding with protein targets, is structurally implicated in this differentiation-inducing pharmacology [1].

anti-cancer cell differentiation psoriasis HL-60 monocyte

Physicochemical Differentiation: XLogP3, H-Bond Acceptor Count, and Rotatable Bonds vs. 5-Halo and 5-Alkyl Analogs

The computed physicochemical properties of 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 1.5, H-bond acceptors = 4, H-bond donors = 1, rotatable bonds = 4, MW = 258.27) [1] differ substantially from its closest analogs. The 5-chloro analog (C11H9ClN2O2, MW = 236.65) lacks the additional ketone oxygen, reducing its H-bond acceptor count and altering its lipophilicity [2]. The 5-methyl analog (C12H12N2O2, MW = 216.24) has a lower molecular weight and fewer H-bond acceptors [3]. The 2-oxopropyl substituent introduces a flexible side chain (2 additional rotatable bonds vs. the 5-methyl analog) terminating in a ketone carbonyl, increasing both polar surface area and conformational自由度 relative to the rigid 5-chloro and 5-methyl substituents. These differences translate into distinct solubility, permeability, and protein-binding profiles that cannot be replicated by simple 5-halo or 5-alkyl substitution.

drug-likeness physicochemical properties lead optimization ADME

Synthetic Versatility: The 5-(2-Oxopropyl) Ketone as a Derivatization Handle Absent in 5-Halo and 5-Alkyl Analogs

The 2-oxopropyl (acetonyl) side chain at C5 provides a reactive ketone carbonyl that serves as a versatile synthetic handle for further derivatization—a feature entirely absent in the 5-chloro and 5-methyl analogs. The ketone can undergo oxime formation, hydrazone condensation, reductive amination, Grignard addition, Wittig olefination, and α-halogenation, enabling the generation of focused compound libraries around the pyrazole-4-carboxylic acid scaffold [1]. The 5-chloro analog requires metal-catalyzed cross-coupling for further elaboration, while the 5-methyl analog is essentially a terminal substituent with no straightforward derivatization chemistry beyond radical or directed C–H functionalization [2]. The methyl ester of the target compound (CAS 33421-61-3) is also commercially available, providing orthogonal protection strategies for the carboxylic acid during ketone-directed chemistry .

synthetic intermediate derivatization oxime hydrazone medicinal chemistry

Antibacterial Activity Baseline: The 5-Chloro Analog Provides a Quantitative Lower Bound for In-Class Comparison

The 5-chloro analog (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) and its copper(II) complex were evaluated for antibacterial activity against five bacterial strains using the microdilution method [1]. The copper(II) complex was more active than the free ligand against all tested strains (S. aureus, C. albicans, B. subtilis, E. coli, and P. aeruginosa), establishing a structure-activity relationship where metal chelation enhances antibacterial potency [1]. The target compound, with its 5-(2-oxopropyl) group replacing the 5-chloro, presents an entirely different metal-coordination profile: the ketone carbonyl and carboxylic acid can form bidentate chelates distinct from the chloro-substituted analog, potentially altering both antibacterial spectrum and potency. While direct antibacterial data for 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid are not published, the 5-chloro analog data serve as the closest in-class quantitative baseline for any research group seeking to benchmark antibacterial activity within this scaffold series.

antibacterial Gram-positive Gram-negative copper complex MIC

mGluR2 Pharmacophore Association: Class-Level Link via Taisho Patent Series

The Therapeutic Target Database (TTD) associates an N-substituted pyrazole derivative (Drug ID D08JPW, designated 'N-substituted pyrazole derivative 1') with metabotropic glutamate receptor 2 (mGluR2) antagonist activity, referencing Taisho Pharmaceutical's patent portfolio (PMID 25435285) [1]. While D08JPW is not explicitly identified as CAS 294874-70-7, the structural class correspondence (N1-phenyl-1H-pyrazole-4-carboxylic acid derivatives) places the target compound within the mGluR2 antagonist pharmacophore space defined by Taisho's 1,3,5-trisubstituted pyrazole series [2]. The 5-methyl analog, by contrast, is an mGluR-1 antagonist (IC50 6.3 µM) with ≥40-fold selectivity over mGluR-2 (IC50 >300 µM) , demonstrating that the C5 substituent is the critical determinant of mGluR subtype selectivity within this scaffold. The 2-oxopropyl group at C5 may confer mGluR-2 preference over mGluR-1, consistent with Taisho's SAR exploration of polar substituents at this position [2].

mGluR2 metabotropic glutamate receptor negative allosteric modulator CNS

Evidence-Backed Application Scenarios for 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 294874-70-7)


CCR5 Antagonist Lead Optimization and HIV Entry Inhibitor Screening

Based on patent-level pharmacological screening identifying this compound as a CCR5 antagonist [1] and the established role of N-substituted pyrazoles in enhancing antiviral activity within CCR5 programs [2], this compound is suitable as a starting scaffold for CCR5-targeted medicinal chemistry. The 2-oxopropyl ketone provides a derivatization handle for SAR exploration, while the carboxylic acid at C4 enables amide coupling for affinity optimization. The Roche CCR5 series demonstrated that pyrazole incorporation substantially increases antiviral potency relative to earlier chemotypes [2], positioning this scaffold for iterative optimization toward clinical candidates.

Differentiation Therapy Research: Anti-Proliferative Screening in Myeloid Leukemia and Psoriasis Models

Patent evidence describes pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, with proposed utility in anticancer and anti-psoriatic applications [3]. Research groups investigating differentiation-inducing small molecules (analogous to all-trans retinoic acid in APL or 1,25-dihydroxyvitamin D3) can employ this compound as a structurally distinct chemical probe. The HL-60 promyelocytic leukemia cell line, a standard model for myeloid differentiation studies, represents a logical primary screening system. The compound's commercially available methyl ester (CAS 33421-61-3) enables prodrug strategies for cellular permeability optimization .

Synthetic Building Block for Focused Pyrazole-4-Carboxylic Acid Libraries

The ketone carbonyl at the 5-(2-oxopropyl) side chain enables rapid diversification through oxime, hydrazone, and reductive amination chemistry without de novo pyrazole ring construction [4]. This compound serves as a versatile late-stage intermediate for generating focused libraries of 5-modified pyrazole-4-carboxylic acid derivatives, with the carboxylic acid available for parallel amide coupling and the ketone for orthogonal condensations. The 5-chloro analog, by contrast, requires transition metal-catalyzed cross-coupling for analogous diversification, adding cost and complexity [5]. The orthogonal protection strategy (methyl ester at C4, free ketone at C5 side chain) enables sequential chemoselective transformations.

mGluR2 Negative Allosteric Modulator (NAM) Scaffold Entry Point for CNS Drug Discovery

The structural association of N1-phenyl-1H-pyrazole-4-carboxylic acid derivatives with mGluR2 antagonism via Taisho Pharmaceutical's patent series [6] positions this compound as a scaffold entry point for mGluR2 NAM development. The critical importance of the C5 substituent in determining mGluR subtype selectivity is demonstrated by the 5-methyl analog 3-MATIDA, which is mGluR-1-selective (IC50 6.3 µM) with >40-fold selectivity over mGluR-2 (IC50 >300 µM) . The 2-oxopropyl substituent, with its polar ketone and extended geometry, aligns with the Taisho SAR favoring polar C5 substituents for mGluR-2 engagement. Neuroscience-focused CROs and academic labs investigating mGluR2-mediated cognitive and mood disorder pathways should consider this compound over the 5-methyl analog for mGluR-2-targeted programs.

Quote Request

Request a Quote for 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.